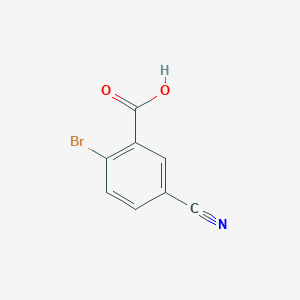
2-Bromo-5-cyanobenzoic acid
概要
説明
2-Bromo-5-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a cyano group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 226.03 g/mol . The compound’s exact mass and monoisotopic mass are 224.94254 g/mol . It has a topological polar surface area of 61.1 Ų .科学的研究の応用
1. Synthesis of Biologically Important Compounds
2-Bromo-5-cyanobenzoic acid has been utilized in the synthesis of various biologically important compounds. For instance, its application in continuous flow-flash chemistry has led to the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one. This is a key intermediate for numerous compounds of biological significance. The use of flow microreactors enables rapid and efficient reactions that are challenging to achieve through conventional batch processes, making this compound a valuable starting material in organic synthesis (Seto et al., 2019).
2. Exploration of Tautomeric Equilibria
The study of tautomeric equilibria is crucial for understanding the properties and reactivity of chemical compounds. 2-Cyanobenzoic acids, closely related to this compound, have been extensively studied in different phases (gas, solution, and solid) to understand their tautomeric behaviors. These studies are significant in fields such as material science and pharmaceuticals where tautomerism can influence the stability and functionality of molecules (Iglesias et al., 2012).
3. Development of Novel Synthetic Routes and Intermediate Compounds
This compound serves as a building block in the synthesis of complex molecules. It has been employed in creating novel synthetic routes, leading to the production of intermediate compounds pivotal in further chemical transformations. For instance, its brominated and cyano derivatives are instrumental in the synthesis of nitrogen heterocycles, showcasing its versatility and importance in organic synthesis (Zhang & Pugh, 2003).
4. Understanding Structure-Property Relationships
The structural modifications and substitutions in benzoic acid derivatives, including this compound, play a crucial role in determining their physical and chemical properties. Comprehensive studies involving thermodynamics of sublimation, fusion, vaporization, and solubility provide valuable insights into the structure-property relationships of these compounds. Such research is beneficial for applications in material science and drug development, where these properties are critical (Zherikova et al., 2016).
5. Contribution to Molecular Recognition Studies
Molecular recognition is a fundamental concept in chemistry, particularly in the design of supramolecular assemblies. Derivatives of this compound have been studied for their ability to form specific interactions with N-donor compounds. These interactions are pivotal in forming intricate molecular architectures with potential applications in catalysis, sensor design, and pharmaceuticals (Varughese & Pedireddi, 2006).
Safety and Hazards
作用機序
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-cyanobenzoic acid. For instance, the compound is stored at temperatures between 2-8°C . It’s also known that the compound’s solubility can affect its bioavailability .
生化学分析
Biochemical Properties
2-Bromo-5-cyanobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s bromine and cyano groups allow it to form specific interactions with biomolecules, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their function. This binding can lead to changes in gene expression and cellular metabolism . The bromine and cyano groups in the compound’s structure play a crucial role in these interactions, allowing it to form stable complexes with target biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects . Identifying the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s structure allows it to participate in biochemical reactions, leading to changes in metabolic pathways and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is essential for studying its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can vary depending on its localization, making it important to study its subcellular distribution.
特性
IUPAC Name |
2-bromo-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMSICZVBGWOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693211 | |
| Record name | 2-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845616-12-8 | |
| Record name | 2-Bromo-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
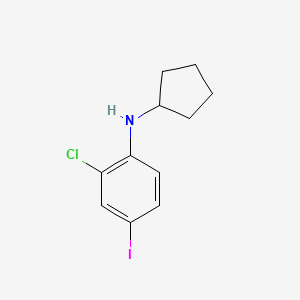
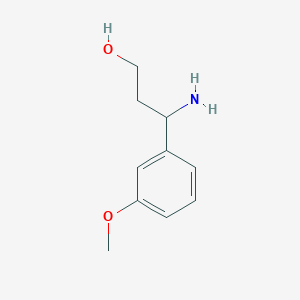
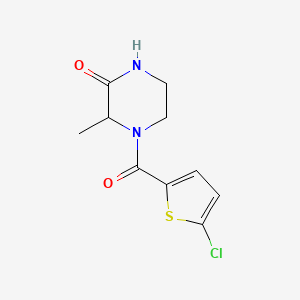
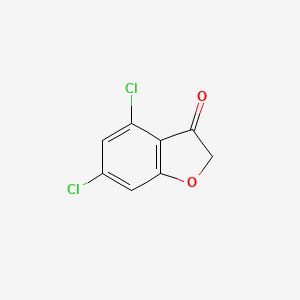
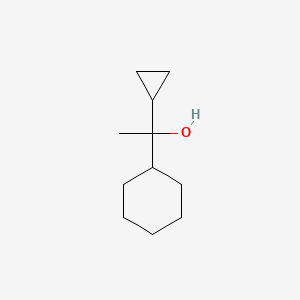
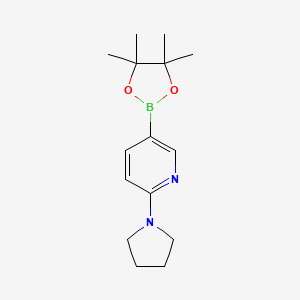
![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)
![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
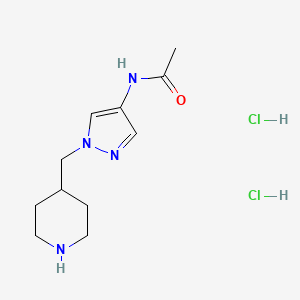
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)
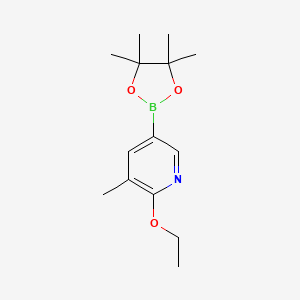
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)

